molecular formula C21H21Cl2I2NO5 B613737 Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH CAS No. 201416-66-2

Boc-3,5-diiodo-tyr(2',6'-dichloro-bzl)-OH

Cat. No.: B613737
CAS No.: 201416-66-2
M. Wt: 692.12
InChI Key: FSSUVXKMJNXSKB-KRWDZBQOSA-N
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Description

Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH is a synthetic derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two iodine atoms at the 3 and 5 positions of the tyrosine ring, and a 2’,6’-dichlorobenzyl group attached to the hydroxyl group of tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH typically involves multiple steps:

    Protection of the Amino Group: The amino group of tyrosine is protected using a tert-butoxycarbonyl (Boc) group.

    Iodination: The aromatic ring of the protected tyrosine is iodinated at the 3 and 5 positions using iodine and a suitable oxidizing agent.

    Attachment of the 2’,6’-Dichlorobenzyl Group: The hydroxyl group of the iodinated tyrosine is reacted with 2,6-dichlorobenzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting specific pathways.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of iodine and dichlorobenzyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Boc-tyrosine: A simpler derivative with only the Boc protecting group.

    3,5-Diiodo-tyrosine: Lacks the Boc and dichlorobenzyl groups.

    2,6-Dichlorobenzyl-tyrosine: Lacks the Boc and iodine groups.

Uniqueness

Boc-3,5-diiodo-tyr(2’,6’-dichloro-bzl)-OH is unique due to the combination of Boc protection, iodination, and dichlorobenzyl substitution. This combination can confer specific chemical properties and biological activities that are distinct from other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2I2NO5/c1-21(2,3)31-20(29)26-17(19(27)28)9-11-7-15(24)18(16(25)8-11)30-10-12-13(22)5-4-6-14(12)23/h4-8,17H,9-10H2,1-3H3,(H,26,29)(H,27,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSUVXKMJNXSKB-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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